Coumarine 106

Vue d'ensemble

Description

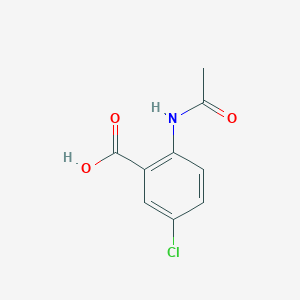

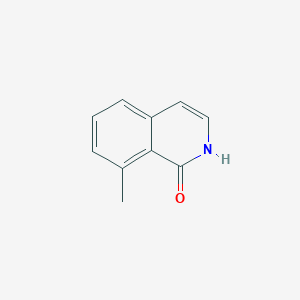

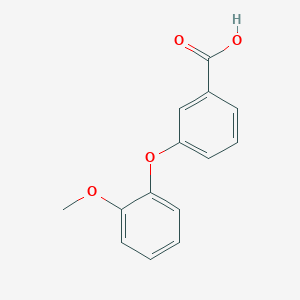

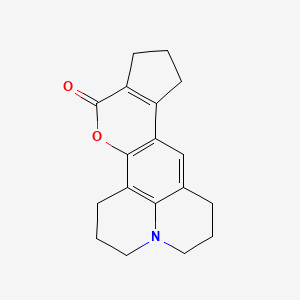

Coumarin 106 is an aromatic organic chemical compound . Its molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring .

Synthesis Analysis

Coumarin derivatives can be obtained from different starting materials with various methods but with big differences in yield . This review summarized various methods, techniques, and reaction conditions for the synthesis of coumarins from different compounds such as aldehydes, phenols, ketones, and carboxylic acids .Molecular Structure Analysis

The title compound, 2,3,6,7,10,11-hexahydro-1H, 5H-cyclopenta [3,4] 1benzopyrano [6,7,8-ij]quinolzin-12- (9H)-one, as an entity is nearly planar . One piperidine ring is disordered .Chemical Reactions Analysis

Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .Physical And Chemical Properties Analysis

Coumarin 106 has a molecular formula of C18H19NO2 . Its molecular weight is 281.3 g/mol . The photophysical properties of the coumarin-fused-coumarins reveal that these compounds possess an absorption maximum in the visible region, particularly at 450 nm and a fluorescent maximum in the range of 400–500 nm .Applications De Recherche Scientifique

Marquage fluorescent des biomolécules

La coumarine 106, grâce à ses propriétés fluorescentes, est largement utilisée dans le marquage des biomolécules. Cette application est cruciale pour visualiser et suivre les processus biologiques en temps réel. La capacité du composé à émettre de la fluorescence lors de l'excitation par la lumière ultraviolette en fait un outil précieux en biologie moléculaire pour étudier les interactions protéiques, la localisation des acides nucléiques et la dynamique cellulaire .

Détection des ions métalliques

La structure unique de la this compound lui permet d'agir comme un chémiocapteur pour les ions métalliques. Ceci est particulièrement important dans la surveillance environnementale et les processus industriels où la détection des ions métalliques est nécessaire pour garantir la sécurité et la conformité aux normes réglementaires. La this compound peut se lier sélectivement à certains ions, provoquant un changement dans sa fluorescence, qui peut être mesurée et quantifiée .

Détection de la polarité du microenvironnement

Dans la recherche scientifique, la compréhension de la polarité d'un microenvironnement peut fournir des informations sur les interactions moléculaires et la stabilité. La sensibilité de la this compound aux changements de polarité environnementale en fait une sonde adaptée à de telles analyses. Son intensité de fluorescence et son décalage de longueur d'onde en réponse à la polarité, offrant une méthode non invasive pour étudier les propriétés du microenvironnement .

Détection du pH

La fluorescence de la this compound peut également être affectée par le pH de son environnement. Cette propriété est utilisée dans les capteurs de pH, où le composé agit comme un fluorophore sensible au pH. Ces capteurs sont précieux dans divers domaines, y compris la biochimie, la médecine et les sciences environnementales, où le pH joue un rôle essentiel dans les processus et les réactions .

Applications thérapeutiques

Les dérivés de la this compound se sont avérés prometteurs dans le traitement de divers maux. Sa capacité d'adaptation structurelle permet la création de nombreuses molécules pharmacologiquement actives. Ces dérivés ont été étudiés pour leur potentiel dans le traitement de maladies telles que le cancer, les troubles métaboliques et les maladies neurodégénératives. La capacité du composé à interagir avec des cibles biologiques par le biais de multiples interactions non covalentes améliore ses applications thérapeutiques .

Médicaments anticoagulants

L'une des applications classiques des coumarines est leur utilisation comme anticoagulants. Les dérivés de la this compound, similaires à d'autres coumarines, peuvent être utilisés dans le développement de médicaments anticoagulants. Ces médicaments sont essentiels pour prévenir la thrombose et traiter les maladies cardiovasculaires. L'activité anticoagulante est due à la capacité de la coumarine à interférer avec le cycle de la vitamine K, qui est essentiel à la coagulation sanguine .

Mécanisme D'action

Target of Action

Coumarin 106, like other coumarin derivatives, primarily targets Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .

Mode of Action

It’s known that coumarins generally inhibit the active form of their target enzymes, thus altering their function . The specific mode of action for Coumarin 106 needs further investigation.

Biochemical Pathways

Coumarins are produced via the phenylpropanoid pathway . The first step of the coumarin biosynthesis pathway is ortho-hydroxylation of cinnamates that branches off from lignin biosynthesis

Pharmacokinetics

Coumarins generally undergo metabolism to form more water-soluble compounds, which are readily excreted from the body in urine . The absorption, distribution, metabolism, and excretion (ADME) properties of Coumarin 106 specifically need to be studied further.

Result of Action

Coumarin derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial effects . The specific effects of Coumarin 106 on molecular and cellular levels require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of coumarin compounds. Factors such as pH, temperature, and the presence of other molecules can affect the fluorescence behavior of coumarins

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Coumarin 106, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potent antioxidant and free radical scavenging agent

Cellular Effects

Coumarin 106 has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of Coumarin 106 are still being researched.

Molecular Mechanism

The molecular mechanism of action of Coumarin 106 is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Coumarin 106 change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Coumarin 106 vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

Coumarin 106 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that Coumarin 106 is involved in are still being researched.

Transport and Distribution

Coumarin 106 is transported and distributed within cells and tissues It interacts with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of Coumarin 106 and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propriétés

IUPAC Name |

3-oxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2(10),5(9),11-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18-13-6-1-5-12(13)15-10-11-4-2-8-19-9-3-7-14(16(11)19)17(15)21-18/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSRPENMALNOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=C4CCCN5C4=C3CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068285 | |

| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41175-45-5 | |

| Record name | 2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41175-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,5H-Cyclopenta(3,4)(1)benzopyrano(6,7,8-ij)quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041175455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7,10,11-hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,5H-CYCLOPENTA(3,4)(1)BENZOPYRANO(6,7,8-IJ)QUINOLIZIN-12(9H)-ONE, 2,3,6,7,10,11-HEXAHYDRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RGV583D48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of Coumarin 106 and are there any notable features?

A1: Coumarin 106 (2,3,6,7,10,11-hexahydro-1H,5H–cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one) is characterized by a nearly planar structure. [] It consists of fused rings, including a piperidine ring, which exhibits some degree of conformational flexibility due to disorder. [] The piperidine rings adopt flattened conformations, while the cyclopentene ring takes on an envelope conformation. [] In its crystalline form, Coumarin 106 molecules arrange themselves in parallel stacks. []

Q2: How does annealing impact the luminescent properties of Coumarin 106 in poly (vinyl alcohol) films?

A2: Annealing significantly influences the luminescent behavior of Coumarin 106 in poly (vinyl alcohol) (PVA) films. [] While fluorescence intensity moderately decreases, phosphorescence experiences a dramatic multifold increase with annealing. [] This shift is attributed to enhanced intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1), promoting phosphorescence while simultaneously diminishing fluorescence. [] Annealing also affects the PVA polymer itself, altering its optical properties, which necessitates careful background correction during measurements. []

Q3: Can you elaborate on the effect of annealing on the phosphorescence of Coumarin 106 when directly exciting its triplet state?

A3: Directly exciting the triplet state of Coumarin 106 using a long wavelength (475 nm) reveals that annealing influences both the S0→T1 absorption and the T1→S0 phosphorescence processes. [] Interestingly, while the phosphorescence lifetime decreases with annealing, the overall phosphorescence intensity increases. [] This suggests that annealing leads to a higher radiative rate for the T1→S0 transition, resulting in brighter but shorter-lived phosphorescence. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1593537.png)